molecular formula C8H12N4O B1481585 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2091697-56-0

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1481585
CAS No.: 2091697-56-0
M. Wt: 180.21 g/mol
InChI Key: OFMHZCUHZUANAL-UHFFFAOYSA-N
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Description

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-b]pyrazole core, followed by functionalization at the 6-position to introduce the aminomethyl group. The final step involves the attachment of the ethan-1-ol moiety. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the exact synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the heterocyclic rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(aminomethyl)-1-ethylpyrrolidine

Uniqueness

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is unique due to the presence of both imidazole and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system can enhance its reactivity and binding affinity in various applications compared to compounds with only one type of ring structure.

Properties

IUPAC Name

2-[6-(aminomethyl)imidazo[1,2-b]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-7-5-8-11(3-4-13)1-2-12(8)10-7/h1-2,5,13H,3-4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMHZCUHZUANAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CN)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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